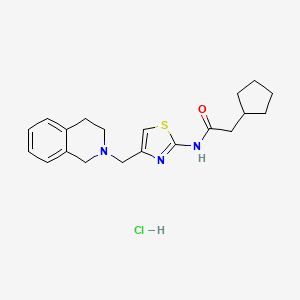
2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3OS and its molecular weight is 391.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analgesic and Anti-Inflammatory Activities
- A study by Yusov et al. (2019) synthesized derivatives of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides and investigated their analgesic and anti-inflammatory activities. The hydrochlorides of these enaminoamides exhibited notable analgesic effects and demonstrated anti-inflammatory effects in a carrageenan model comparable to sodium metamizole (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Antitumor and Antifungal Activities
- El-bayouki et al. (2011) explored novel 4(3H)-quinazolinone derivatives containing thiazole and other moieties for their potential antitumor and antifungal activities. One of the compounds with a substituted thiazole moiety demonstrated significant activity against certain cell lines, along with high antifungal activity (El-bayouki, Basyouni, Mohamed, Aly, & Abbas, 2011).
Antibacterial Agents
- Bhoi et al. (2015) synthesized novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives with quinoline linkage, showing potent antibacterial activity against various microorganisms (Bhoi, Borad, Parmar, & Patel, 2015).
Psychotropic, Anti-Inflammatory, and Cytotoxicity
- Zablotskaya et al. (2013) focused on synthesizing new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which exhibited significant psychotropic, anti-inflammatory, and selective cytotoxic effects. Some compounds also demonstrated antimicrobial action (Zablotskaya et al., 2013).
Anticancer Agents
- Evren et al. (2019) developed N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity. Among the synthesized compounds, certain derivatives showed high selectivity and effectiveness against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Enzyme Inhibition and Cytotoxicity
- Abbasi et al. (2018) synthesized bi-heterocycles with thiazole and oxadiazole cores, assessing their enzyme inhibition capabilities and cytotoxicity, suggesting their potential as therapeutic agents (Abbasi et al., 2018).
Antimalarial and Anticancer Activities
- Ramírez et al. (2020) created 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, which were investigated for their potential antimalarial and anticancer activities. Derivative 11 showed promise as a candidate in this research (Ramírez, Rodrigues, Mijares, de Sanctis, & Charris, 2020).
Structural Aspects and Properties
- Karmakar, Sarma, and Baruah (2007) studied the structural aspects of amide-containing isoquinoline derivatives, exploring their potential in forming gels and crystalline salts with different acids. This research contributes to understanding the material properties of such compounds (Karmakar, Sarma, & Baruah, 2007).
Propriétés
IUPAC Name |
2-cyclopentyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS.ClH/c24-19(11-15-5-1-2-6-15)22-20-21-18(14-25-20)13-23-10-9-16-7-3-4-8-17(16)12-23;/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H,21,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOSIFIZGJCAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2630432.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2630433.png)

![(E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2630436.png)
![5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B2630437.png)
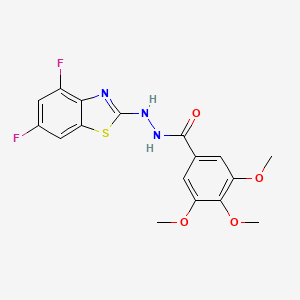
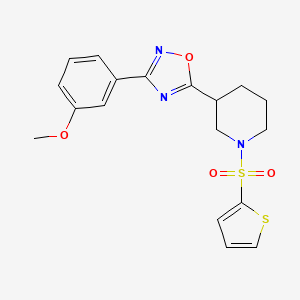
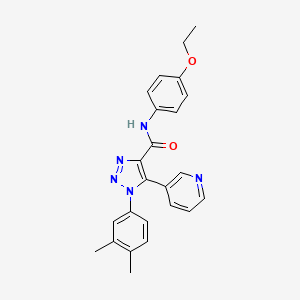
![3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2630442.png)
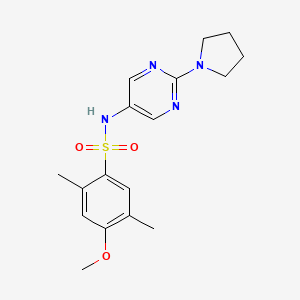
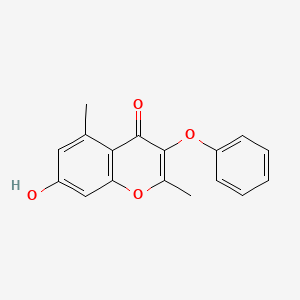

![4-fluoro-N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2630451.png)
